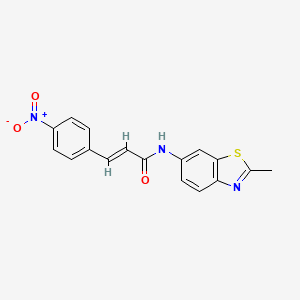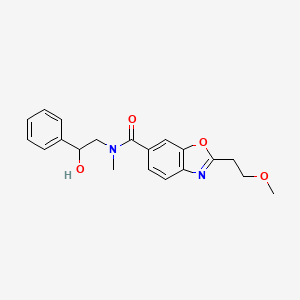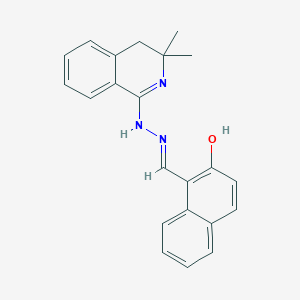
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as BAM 15, is a novel mitochondrial uncoupler that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have a unique mechanism of action that allows it to uncouple oxidative phosphorylation and alter mitochondrial bioenergetics, leading to a range of physiological effects.
Scientific Research Applications
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been widely used in various research fields, including metabolic disorders, cancer, and aging. In metabolic disorders, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce hepatic steatosis. In cancer research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines. In aging research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been found to increase lifespan and improve age-related decline in mitochondrial function.
Mechanism of Action
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in mitochondrial respiration, resulting in altered mitochondrial bioenergetics and a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to have a range of biochemical and physiological effects, including increased oxygen consumption, decreased ATP production, altered mitochondrial membrane potential, and activation of AMP-activated protein kinase (AMPK). These effects have been linked to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, induction of apoptosis, inhibition of tumor growth, and increased lifespan.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its ability to alter mitochondrial bioenergetics in a dose-dependent manner, making it a useful tool for studying the role of mitochondrial function in various physiological processes. However, one limitation of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer, its role in aging and age-related diseases, and its potential as a tool for studying mitochondrial function and bioenergetics. Additionally, further investigation is needed to determine the optimal dose and administration of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 for different experimental settings, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 involves the reaction of 2-chlorobenzylamine with allyl isocyanate, followed by the addition of morpholine and subsequent purification steps. This method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale synthesis.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-17-15(19)18-8-9-20-13(11-18)10-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXTBMUVGXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
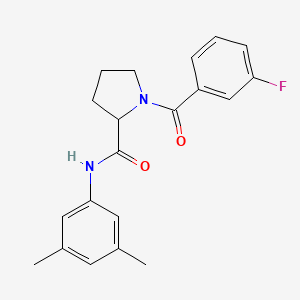
![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
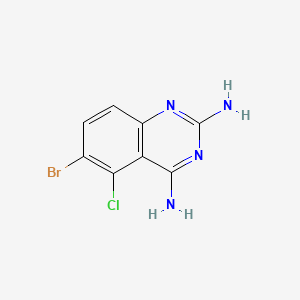
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
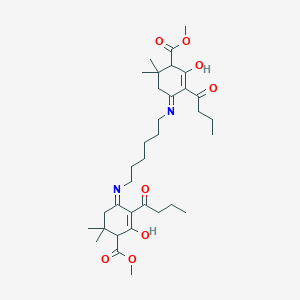
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
